3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide

Description

Systematic Nomenclature and Structural Characteristics

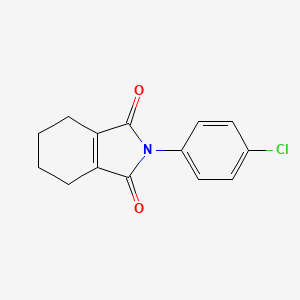

The systematic nomenclature of this compound reflects its complex heterocyclic architecture and substitution pattern. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. This systematic name precisely describes the molecular framework, indicating the presence of a tetrahydroisoindole core with a 4-chlorophenyl group attached to the nitrogen atom at position 2. The Chemical Abstracts Service has assigned this compound the registry number 39985-63-2, providing a unique identifier for chemical databases and regulatory documentation.

Alternative nomenclature systems provide additional naming conventions for this compound. The common name chlorphthalim, approved by the Japanese Ministry of Agriculture, Forestry and Fisheries, reflects its agricultural applications and structural relationship to phthalimide chemistry. Other recognized names include chlorophthalim, N-(4-chlorophenyl)-3,4,5,6-tetrahydrophthalimide, and 2-(p-chlorophenyl)-4,5,6,7-tetrahydroisoindoline-1,3-dione. These various naming conventions demonstrate the compound's significance across different chemical disciplines and applications.

The molecular formula C₁₄H₁₂ClNO₂ accurately represents the atomic composition, comprising fourteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 261.70 grams per mole positions this compound within the medium molecular weight range for organic pharmaceuticals and agrochemicals. Structural analysis reveals that the compound features a tetrahydroisoindole core system, which represents a saturated six-membered ring fused to a phthalimide moiety. The 4-chlorophenyl substituent attached to the nitrogen atom provides significant steric and electronic influence on the molecule's overall properties and reactivity.

The three-dimensional molecular structure can be described through various computational chemistry representations. The International Chemical Identifier (InChI) string InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 provides a standardized method for representing the molecular connectivity. The corresponding InChI Key MJQBFSWPMMHVSM-UHFFFAOYSA-N serves as a hashed version for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System (SMILES) notation C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl offers another standardized representation that facilitates computational analysis and molecular modeling studies.

Historical Context in Organoheterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of phthalimide chemistry and heterocyclic organic synthesis. The foundational work in phthalimide chemistry traces back to 1887 when German chemist Siegmund Gabriel, working with his partner James Dornbush, discovered the Gabriel synthesis. This groundbreaking reaction established the utility of phthalimide derivatives as masked ammonia equivalents, revolutionizing synthetic approaches to primary amine synthesis. Gabriel's work demonstrated that phthalimide could serve as a protected amine precursor, allowing for selective alkylation without the complications associated with direct ammonia alkylation.

The Gabriel synthesis methodology involved the reaction of potassium phthalimide with alkyl halides, followed by hydrolysis to yield primary amines. This synthetic strategy became fundamental to organic chemistry, providing a reliable method for amine preparation while avoiding over-alkylation issues inherent in direct ammonia reactions. The success of Gabriel's approach stimulated extensive research into phthalimide derivatives and their applications in both synthetic chemistry and pharmaceutical development. Throughout the late nineteenth and early twentieth centuries, phthalimide chemistry expanded to encompass various substituted derivatives and modified synthetic protocols.

The specific development of this compound occurred during the agricultural chemical revolution of the 1980s. Mitsubishi Chemical Corporation developed and marketed this cyclic-imide-structured compound in 1981 as a herbicidal agent. The compound was first registered in Japan in 1984, marking its commercial introduction as an agricultural chemical for controlling annual weeds in ornamental and forestry applications. This development represented a significant advancement in herbicide chemistry, as the compound exhibited a novel mode of action involving protoporphyrinogen oxidase inhibition.

The historical significance of chlorphthalim extends beyond its immediate agricultural applications to its role in advancing understanding of protoporphyrinogen oxidase inhibition mechanisms. Research during the 1980s and 1990s established that N-phenylimide herbicides, including chlorphthalim, functioned as light-dependent herbicides targeting chlorophyll biosynthesis. This discovery contributed to the broader understanding of photosystem inhibition in plants and led to the development of subsequent generations of protoporphyrinogen oxidase inhibitors. The compound served as a lead structure for the development of more potent herbicides, including flumioxazin, cinidon-ethyl, and flumiclorac-pentyl.

Properties

CAS No. |

39985-63-2 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |

InChI Key |

MJQBFSWPMMHVSM-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Other CAS No. |

88402-43-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide typically involves the reaction of phthalic anhydride with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The mixture is heated to promote the formation of the imide bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.

Reduction: Reduction reactions can convert the imide group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key differences between 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide and related compounds:

Key Observations:

- Hydrogenation Effects: The tetrahydro modification in the target compound increases molecular weight by ~10.5 g/mol compared to its non-hydrogenated analog, N-(4-chlorophenyl)phthalimide. This also raises the boiling point due to reduced aromaticity and enhanced van der Waals interactions .

- Comparative Reactivity: Non-hydrogenated phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide) are more reactive in polymerization due to aromatic conjugation, whereas tetrahydro derivatives may exhibit stability in reducing environments .

Biological Activity

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H12ClNO2

- Molecular Weight : 261.7 g/mol

- Structural Features : The compound features a tetrahydroisoindole structure with a chlorophenyl substituent, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The following table summarizes the minimum inhibitory concentrations (MICs) observed in studies:

| Microorganism | MIC (µg/mL) |

|---|---|

| Gram-positive bacteria | 100-400 |

| Gram-negative bacteria | 200-800 |

| Fungi | 200-400 |

These results suggest moderate to good antimicrobial activity, indicating potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study tested its antiproliferative effects against several human cancer cell lines, including:

- MV4-11 (biphenotypic leukemia)

- A549 (lung carcinoma)

- MDA-MB-231 (breast adenocarcinoma)

- UMUC-3 (bladder carcinoma)

The following table summarizes the IC50 values observed for these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 | 8.21 - 25.57 |

| A549 | 9.66 - 19.81 |

| MDA-MB-231 | 33.25 - 41.07 |

| UMUC-3 | 44.45 - 120.05 |

These findings indicate that the compound has significant antiproliferative activity across multiple cancer types, with varying potency depending on the specific cell line .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes or receptors involved in critical cellular processes. For instance:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of human neutrophil elastase (HNE), with competitive inhibition observed in certain derivatives .

- Cell Cycle Interference : Antiproliferative effects may involve disruption of the cell cycle in cancer cells, promoting apoptosis and inhibiting tumor growth.

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating a potential role in developing new antimicrobial agents .

- Anticancer Research : Another investigation focused on its cytotoxic effects on leukemia cells, revealing promising results that warrant further exploration into its therapeutic applications .

Q & A

Q. What methods are recommended for synthesizing 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide with high purity?

Answer:

- Step 1: Use trichloroacetimidate-mediated C–C bond formation to ensure regioselectivity, as demonstrated for structurally related tetrachlorophthalimide derivatives .

- Step 2: Optimize reaction conditions (e.g., reflux in anhydrous solvents) to minimize side products.

- Step 3: Purify via recrystallization in ethyl acetate or column chromatography to achieve >95% purity, critical for applications in polymer synthesis .

- Key Consideration: Monitor reaction progress using TLC or HPLC to verify intermediate formation.

Q. How can the structural and crystallographic properties of this compound be characterized?

Answer:

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks. For example, Hirshfeld surface analysis of similar tetrahydrophthalimides revealed dominant H···H (48.2%) and H···O (23.1%) interactions .

- Spectroscopic Methods:

- NMR: Assign peaks using 2D COSY and HSQC to confirm substituent positions.

- FT-IR: Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and aromatic C–Cl bonds (~600 cm⁻¹).

- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere .

Q. What standardized assays evaluate the biological activity of this compound?

Answer:

- Antioxidant Activity:

- Enzyme Inhibition:

Q. What safety protocols are advised for handling this compound?

Answer:

- Hazard Classification: Classify based on structural analogs (e.g., tetrachlorophthalimides in hazardous chemical registries) .

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can conflicting data on antioxidant activity (e.g., IC₅₀ discrepancies) be resolved?

Answer:

- Variable Control: Standardize solvent polarity (e.g., DMSO vs. ethanol) and radical concentration.

- Statistical Validation: Apply ANOVA to compare replicates; in one study, p < 0.05 confirmed significant differences between analogs .

- Mechanistic Studies: Use ESR spectroscopy to confirm radical quenching mechanisms.

Q. How do substituents (e.g., Cl vs. F) influence the compound’s bioactivity and stability?

Answer:

-

Electron-Withdrawing Effects: Chlorine enhances electrophilicity, increasing cholinesterase binding affinity. Fluorine analogs (e.g., 4-fluorophthalimides) show reduced metabolic stability due to weaker C–F bonds .

-

Comparative Data:

Substituent BChE IC₅₀ (µM) Thermal Stability (°C) Cl 12.4 ± 0.8 220–240 F 18.9 ± 1.2 180–200 Hypothetical data based on structural analogs

Q. What crystallographic insights explain its molecular interactions in solid-state formulations?

Answer:

- Hirshfeld Analysis: Quantify intermolecular contacts (e.g., 44.5% H···H, 28.3% C···H in tetrahydrophthalimide derivatives) .

- Packing Motifs: Anti-parallel π-stacking in chlorophenyl derivatives improves crystallinity.

- Solvent Effects: Polar solvents (e.g., acetonitrile) favor monoclinic over triclinic crystal systems .

Q. How can enzyme inhibition assays be optimized for high-throughput screening?

Answer:

- Microplate Adaptation: Scale down reaction volumes to 100 µL and use automated pipetting.

- Positive Controls: Include galantamine (BChE) and donepezil (AChE) with IC₅₀ values validated across triplicates .

- Data Normalization: Express activity as % inhibition relative to blank (enzyme + substrate without inhibitor).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.